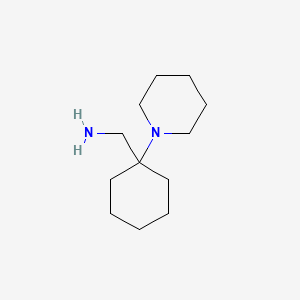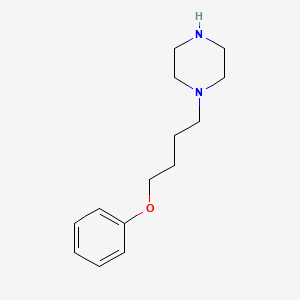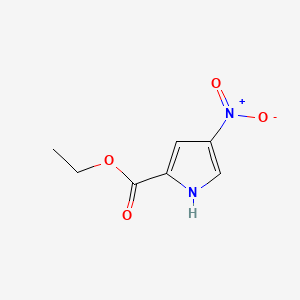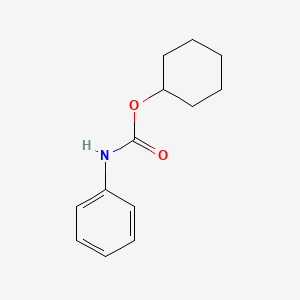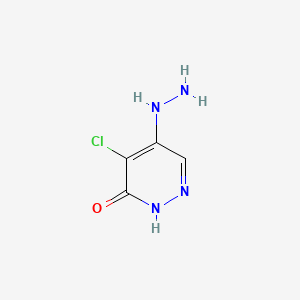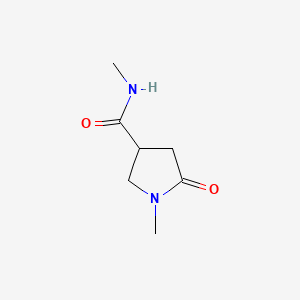
N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide
Descripción general
Descripción
“N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 . It is also known by other names such as “TIMTEC-BB SBB008089” and "N,N-Dimethyl-5-oxo-3-pyrrolidinecarboxamide" .
Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-6(10)8-4-5/h5H,3-4H2,1-2H3, (H,8,10) .Aplicaciones Científicas De Investigación
1. Cancer Research
N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide has been utilized in cancer research. Specifically, a derivative of this compound, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, has been synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase. This application highlights the compound's potential in diagnostic imaging for cancer research (Wang et al., 2005).
2. DNA Recognition
Another significant application of N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide derivatives is in DNA recognition. Pyrrole-imidazole polyamides, including those containing N-methylpyrrole-2-carboxamide (a derivative), have been used to recognize specific DNA sequences in the minor groove, playing a critical role in gene expression control and potential disease treatment, especially in cancer therapy (Swalley et al., 1996).
3. Antitubercular Activity
Research has also explored the application of N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide derivatives in the development of treatments for tuberculosis. For example, studies on N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have shown moderate activity against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents (Amini et al., 2008).
Propiedades
IUPAC Name |
N,1-dimethyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-8-7(11)5-3-6(10)9(2)4-5/h5H,3-4H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKGBRPPYLXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



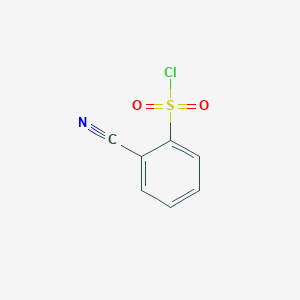
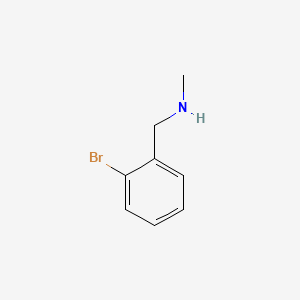
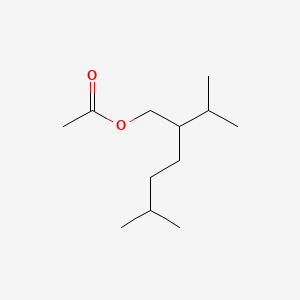

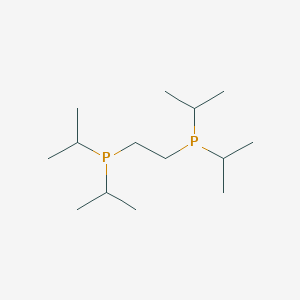
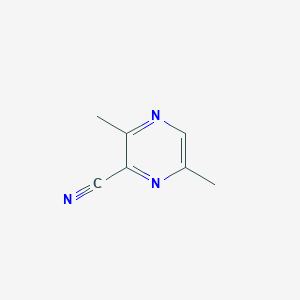
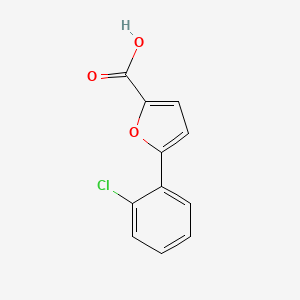
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
